molecular formula C22H25N3OS B2364781 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897485-67-5

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2364781
CAS No.: 897485-67-5
M. Wt: 379.52
InChI Key: BRYYMUBXNHIWPC-UHFFFAOYSA-N
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Description

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking their function and leading to the inhibition of biological pathways . Molecular docking studies have shown that it can interact with proteins involved in bacterial cell wall synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16-8-9-17(2)21-20(16)23-22(27-21)25-14-12-24(13-15-25)19(26)11-10-18-6-4-3-5-7-18/h3-9H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYYMUBXNHIWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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